molecular formula C4H5IN2 B1273130 4-Iodo-1-methyl-1H-pyrazole CAS No. 39806-90-1

4-Iodo-1-methyl-1H-pyrazole

Cat. No.: B1273130
CAS No.: 39806-90-1
M. Wt: 208 g/mol
InChI Key: RSDRDHPLXWMTRJ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and one iodine atom attached to the fourth carbon. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science .

Safety and Hazards

4-Iodo-1-methyl-1H-pyrazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemical Analysis

Biochemical Properties

4-Iodo-1-methyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenase enzymes, including alcohol dehydrogenase 1A, 1B, and 1C in humans . These interactions are crucial as they can influence the enzyme’s activity, potentially leading to inhibition or activation of the enzyme. Additionally, this compound interacts with mycocyclosin synthase in Mycobacterium tuberculosis, which catalyzes the formation of mycocyclosin .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with alcohol dehydrogenase enzymes can alter the metabolic pathways involving alcohols and aldehydes, leading to changes in cellular metabolism . Furthermore, its effects on mycocyclosin synthase suggest potential implications in the metabolic processes of Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes such as alcohol dehydrogenase, leading to inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression and subsequent alterations in cellular functions. Additionally, its interaction with mycocyclosin synthase involves the formation of C-C bonds between specific carbons, influencing the synthesis of mycocyclosin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant changes in cellular functions and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, influencing the metabolism of alcohols and aldehydes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, its role in the synthesis of mycocyclosin suggests involvement in specific metabolic pathways in Mycobacterium tuberculosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. It is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . These interactions can influence the compound’s effectiveness and its impact on cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-1H-pyrazole typically involves the iodination of 1-methyl-1H-pyrazole. One common method includes the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . Another approach involves the use of acetic acid to obtain 5-aryl-4-iodopyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include molecular iodine, sodium bicarbonate, and acetic acid . Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various 4-substituted pyrazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other iodopyrazoles, the presence of a methyl group at the first position enhances its stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

4-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDRDHPLXWMTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370497
Record name 4-Iodo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39806-90-1
Record name 4-Iodo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-iodo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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